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Compound of Interest |

Compound Name: 2-(Benzylamino)-2-oxoacetic acid
CAS No.: 6345-08-0
Cat. No.: B3276079
Get Quote
. J

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development
Professionals Objective: To provide a comprehensive, self-validating analytical framework for
the identification, purity assessment, and structural characterization of 2-(benzylamino)-2-
oxoacetic acid.

Scientific Context & Compound Profile

2-(Benzylamino)-2-oxoacetic acid (commonly known as N-benzyloxamic acid) is a highly
functionalized small molecule featuring both a secondary amide and a carboxylic acid moiety. It
serves as a critical synthetic intermediate and pharmacophore building block in medicinal
chemistry. Notably, derivatives of N-substituted oxamic acids are utilized in the synthesis of
cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors (such as GlyH-101)[1]
and act as key substrates in the transition metal-free C-H functionalization of bioactive
qguinoxalin-2(1H)-ones[2].

Because of its high polarity and the presence of the acidic oxoacetic group, standard analytical
approaches often yield poor chromatographic retention and broad NMR signals. This guide
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details optimized, causality-driven protocols to overcome these physicochemical hurdles.

Physicochemical Data Summary

Property Value Analytical Significance
) ) Dictates the presence of
2-(benzylamino)-2-oxoacetic ) ] o
IUPAC Name " aromatic, amide, and acidic
aci
environments.
Unique identifier for reference
CAS Number 6345-08-0[3]

standard procurement.

Chemical Formula

CoHsNO3[3]

Used for exact mass

calculation in HRMS.

Formula Weight

179.18 g/mol [3]

Guides molarity calculations

for standard preparation.

SMILES

0=C(0)C(NCC1=CC=CC=C1)
=0[3]

Highlights the conjugated

system useful for UV detection.

Estimated pKa

~1.5 — 2.0 (Carboxylic acid)

Requires mobile phase pH <
1.5 for ion suppression in
HPLC.

Multi-Modal Analytical Strategy

To ensure absolute structural integrity and purity, a multi-modal approach combining High-

Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-

Resolution Mass Spectrometry (HRMS) is required.
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Caption: Multi-modal analytical workflow for characterizing 2-(Benzylamino)-2-oxoacetic acid.

Experimental Protocols & Methodologies
Purity Assessment: lon-Suppression RP-HPLC

The Causality: Oxamic acid derivatives are highly polar. Under neutral conditions, the
carboxylic acid is ionized, leading to electrostatic repulsion from hydrophobic C18 stationary
phases. This results in zero retention (elution in the void volume) and severe peak tailing. To
force the molecule into its neutral state, the mobile phase must be highly acidic (pH < pKa).
lon-exclusion chromatography (IEC) using dilute sulfuric acid[4] or ion-suppression RP-HPLC
using Trifluoroacetic acid (TFA)[5] provides the necessary retention mechanism.

Protocol: lon-Suppression RP-HPLC
» Mobile Phase Preparation:
o Solvent A: 0.1% TFA in Ultrapure Water (v/v).
o Solvent B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

e Column Selection: Use a polar-embedded C18 column (e.g., Triart C18, 250 x 4.6 mm, 5
um) to prevent phase collapse under highly aqueous conditions.

o Gradient Program:
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[e]

0-5 min: 5% B (Isocratic hold to retain polar analytes)

o

5-20 min: 5% to 60% B (Linear gradient to elute the benzyl moiety)

[¢]

20-25 min: 60% B (Wash)

[¢]

25-30 min: 5% B (Re-equilibration)
o Detection: UV at 205 nm (carbonyl/amide absorption) and 254 nm (benzyl ring)[4].
o Self-Validating System Suitability Test (SST):

o Blank Injection: Must show no interfering peaks at the retention time of the API.

o Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, increase TFA concentration to 0.15% to
ensure complete protonation of the oxoacetic acid group.

Structural Confirmation: NMR Spectroscopy

The Causality: The presence of the carboxylic acid and amide groups creates complex
hydrogen-bonding networks in non-polar solvents (like CDCIs), leading to signal broadening.
Using a strongly hydrogen-bond-accepting solvent like DMSO-ds disrupts these intermolecular
interactions, yielding sharp, quantifiable resonances for the exchangeable protons (NH and
OH)[1].

Protocol: 1H and 3C NMR

o Sample Prep: Dissolve 15 mg of 2-(benzylamino)-2-oxoacetic acid in 0.6 mL of anhydrous
DMSO-ds.

e Acquisition: Acquire *H NMR at 400 MHz and 3C NMR at 100 MHz at 298 K.

o Expected *H NMR Assignments (DMSO-ds):
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Chemical Shift o ] ] Causality /
Multiplicity Integration Assignment .
(0, ppm) Rationale

Highly
) deshielded acidic
~13.5 Singlet (broad) 1H -COOH
proton; broad

due to exchange.

Amide proton
coupled to the

~9.2 Triplet 1H -NH- ]
adjacent CH:z

group.

] ] Benzyl ring
7.20-7.40 Multiplet 5H Aromatic (Ar-H)
protons.

Benzylic protons

split by the
~4.35 Doublet 2H -CH2- ) .

adjacent amide

NH.

Molecular Weight Verification: ESI-HRMS

The Causality: The molecule contains both a basic site (amide nitrogen, though weakly basic)
and a highly acidic site (carboxylic acid). While positive mode Electrospray lonization (ESI+)
can protonate the amide, negative mode (ESI-) is significantly more sensitive due to the facile
deprotonation of the oxoacetic acid moiety, yielding a strong[M-H]~ ion[5].

Protocol: ESI-HRMS

e Dilution: Dilute the HPLC sample to 1 pg/mL in 50:50 Water:Methanol containing 0.1%
Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

e Detection: Run in both polarities.
o Expected ESI+ [M+H]*:m/z 180.065

o Expected ESI- [M-H]:m/z 178.050
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Stability and Degradation Pathways

Understanding the degradation of N-benzyloxamic acid is critical for formulation and storage.
The primary liability is the hydrolysis of the amide bond under extreme pH or thermal stress,
which cleaves the molecule into benzylamine and oxalic acid.

2-(Benzylamino)-2-oxoacetic acid
(Intact API)

Acid/Base Hydrolysis
(Stress Condition)

Benzylamine Oxalic Acid
(Degradant 1) (Degradant 2)

Click to download full resolution via product page

Caption: Primary hydrolytic degradation pathway of N-benzyloxamic acid under stress
conditions.

Monitoring Degradation: The IEC or ion-suppression HPLC method described in Section 3.1 is
specifically designed to separate the highly polar oxalic acid degradant from the intact API[4],
ensuring the method is stability-indicating.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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